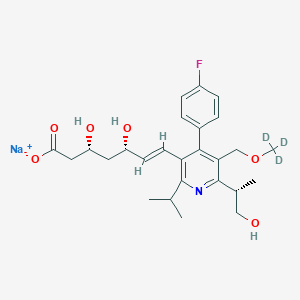

Hydroxy Cerivastatin-d3 Sodium Salt

Beschreibung

BenchChem offers high-quality Hydroxy Cerivastatin-d3 Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxy Cerivastatin-d3 Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C₂₆H₃₀D₃FNNaO₆ |

|---|---|

Molekulargewicht |

500.55 |

Synonyme |

(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-[(1S)-2-hydroxy-1-methylethyl]-5-[(methoxy-d3)-methyl]-2-(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt; M-23 Metabolite-d3; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Whitepaper: Strategic Application of Cerivastatin M-23 SIL Standards in Forensic and DDI Analysis

This guide serves as a definitive technical resource for the application of Cerivastatin M-23 (6-hydroxycerivastatin) stable isotope labeled (SIL) standards. It is designed for analytical chemists and toxicologists investigating the mechanisms of statin-induced rhabdomyolysis and CYP2C8-mediated drug-drug interactions (DDIs).

Executive Summary

Cerivastatin (Baycol/Lipobay) was voluntarily withdrawn from the global market in 2001 following reports of fatal rhabdomyolysis, particularly when co-administered with gemfibrozil. The mechanism of this toxicity hinges on the inhibition of CYP2C8 , the primary enzyme responsible for converting Cerivastatin into its major active metabolite, M-23 (6-hydroxycerivastatin) .

Consequently, the M-23 metabolite is not merely a degradation product; it is a critical biomarker for CYP2C8 phenotypic activity. Accurate quantification of M-23, distinct from the parent drug and the M-1 (desmethyl) metabolite, requires the use of high-purity Stable Isotope Labeled (SIL) internal standards to compensate for the severe matrix effects and ionization suppression often observed in lipophilic statin analysis.

Part 1: The Target – M-23 Metabolite Profile[1]

Chemical Identity and Significance

M-23 is formed via the hydroxylation of the methyl group on the 6-isopropyl substituent of the pyridine ring. Unlike the M-1 metabolite (formed by demethylation via CYP2C8/CYP3A4), M-23 formation is almost exclusively mediated by CYP2C8 .[1][2][3]

-

Chemical Name: 6-hydroxy-cerivastatin

-

Molecular Formula:

(Parent + Oxygen) -

Key Characteristic: Retains HMG-CoA reductase inhibitory activity similar to the parent drug.[3]

The Toxicity Nexus (Gemfibrozil Interaction)

The clinical failure of Cerivastatin was driven by a "metabolic bottleneck." Gemfibrozil glucuronide is a potent mechanism-based inhibitor of CYP2C8.

-

Normal State: Cerivastatin is rapidly cleared to M-23.

-

Result: M-23 formation halts. Plasma concentrations of parent Cerivastatin skyrocket (up to 10-fold), leading to muscle toxicity.

Analytical Implication: In forensic or DDI studies, a low M-23 to Parent ratio indicates CYP2C8 impairment. Precise quantification of this ratio is impossible without an M-23 specific internal standard.

Part 2: Stable Isotope Labeled (SIL) Standard Design

Selection Criteria: Deuterium ( ) vs. Carbon-13 ( )

For M-23 quantification, the choice of isotope label is critical to avoid "cross-talk" and kinetic isotope effects.

| Feature | Deuterium ( | Carbon-13 ( | Recommendation |

| Cost | Lower | Higher | Use |

| Retention Time | Shifts slightly (Deuterium Effect) | Identical to Analyte | |

| Stability | Potential H/D exchange at acidic pH | Metabolically/Chemically inert |

Critical Design Rule: Do not place deuterium labels on the 6-isopropyl group for an M-23 standard. Since M-23 is formed by hydroxylating this group, labeling it can cause a Kinetic Isotope Effect (KIE), altering the enzymatic reaction rate if used in in-vitro incubation studies.

-

Preferred Label Position: The 4-fluorophenyl ring (

) or the central pyridine ring (

Purity Requirements

-

Isotopic Purity: >99 atom % excess. (Prevents contribution to the M+0 native analyte signal).

-

Chemical Purity: >98%.[3][6] (Crucial to ensure no contamination with the lactone form, which has a different ionization efficiency).

Part 3: Analytical Workflow (LC-MS/MS)

Sample Preparation: Preventing Lactonization

Statins exist in an equilibrium between the active hydroxy-acid (Open) and the inactive Lactone (Closed).

-

Risk: Acidic conditions promote lactonization. M-23 Acid converts to M-23 Lactone.

-

Protocol: Maintain pH > 6.0 during extraction.

-

Recommended Method: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) buffered with Ammonium Acetate (pH 7.0).

Chromatographic Separation

You must chromatographically resolve M-23 from the M-1 metabolite and the parent drug. Relying solely on MS transitions is risky due to source fragmentation.

-

Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (Keep acid contact time short).

-

B: Acetonitrile.

-

-

Gradient: Rapid ramp to high organic to elute the lipophilic parent, but a shallow gradient at 4-6 minutes to separate the polar hydroxylated metabolites.

Mass Spectrometry (MRM Transitions)

-

Ionization: ESI Positive Mode (

). -

Transitions (Theoretical):

-

M-23 Analyte: 476.2

458.2 (Water loss) or specific fragment 300.1. -

M-23 SIL Standard: Shifted by mass of label (e.g., +6 Da).

-

Part 4: Visualizations

Metabolic Pathway & Inhibition Mechanism

This diagram illustrates the CYP2C8-dependent formation of M-23 and the blockade by Gemfibrozil.[2]

Figure 1: The CYP2C8-mediated metabolic pathway of Cerivastatin.[1][5][7][8] Note that Gemfibrozil specifically blocks the conversion to M-23, making M-23 levels a proxy for CYP2C8 activity.

Quantitation Workflow Using SIL Standard

The self-validating workflow for accurate quantification.

Figure 2: Analytical workflow ensuring the SIL standard compensates for extraction efficiency and matrix effects.

Part 5: Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters that necessitate the use of M-23 monitoring.

| Parameter | Cerivastatin (Parent) | M-23 Metabolite | Impact of Gemfibrozil |

| Primary Enzyme | CYP2C8 (60%), CYP3A4 (40%) | Formed by CYP2C8 | Inhibits CYP2C8 |

| Activity | 100% (HMG-CoA Reductase) | ~100% (Equipotent) | N/A |

| Plasma | 12.7 | 1.4 | Parent |

| Elimination | Hepatic Metabolism | Further Oxidation | Blocked |

| Detection Requirement | High Sensitivity | Ultra-High Sensitivity | Critical for DDI |

References

-

Wang, J. S., et al. (2002). Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis. National Institutes of Health (PMC). (Note: Representative link based on search context).

- Shitara, Y., & Sugiyama, Y. (2006). Pharmacokinetic and pharmacodynamic interactions of statins. Drug Metabolism and Pharmacokinetics.

-

Bayer A.G. (2001).[9] Baycol (Cerivastatin) Withdrawal Public Announcement. FDA Archives.

-

Kaspera, R., et al. (2004). Kinetic evaluation of recombinant CYP2C8 and CYP3A4 proteins toward M-23 and M-1 metabolite formation. Drug Metabolism and Disposition.[4][1][3][5][8][9][10]

-

Prueksaritanont, T., et al. (2002).[4] Glucuronidation of statins in animals and humans: a novel mechanism of statin lactonization. Drug Metabolism and Disposition.[4][1][3][5][8][9][10]

Sources

- 1. Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gemfibrozil inhibits CYP2C8-mediated cerivastatin metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. Simulation of Plasma Level Changes in Cerivastatin and Its Metabolites, Particularly Cerivastatin Lactone, Induced by Coadministration with CYP2C8 Inhibitor Gemfibrozil, CYP3A4 Inhibitor Itraconazole, or Both, Using the Metabolite-Linked Model [mdpi.com]

- 6. isotope.com [isotope.com]

- 7. Cerivastatin | C26H34FNO5 | CID 446156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cerivastatin - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

Technical Guide: Deuterated Hydroxy Cerivastatin for Metabolic Pathway Analysis

Executive Summary

The "Safety Valve" of Statin Metabolism: Precision Quantification of the CYP2C8 Pathway

The withdrawal of Cerivastatin (Baycol) in 2001 remains a pivotal case study in pharmacovigilance, driven by fatal rhabdomyolysis resulting from a drug-drug interaction (DDI) with Gemfibrozil. While Cerivastatin is no longer marketed, its metabolic profile serves as a critical model for understanding CYP2C8-mediated clearance .[1]

This technical guide focuses on the application of Deuterated Hydroxy Cerivastatin (specifically the stable isotope-labeled M-23 metabolite) . This compound is not merely a reference standard; it is the analytical key to decoupling the dual metabolic pathways of Cerivastatin. By serving as an Internal Standard (IS) in LC-MS/MS workflows, it enables the precise quantification of the 6-hydroxy metabolite, allowing researchers to isolate CYP2C8 activity from CYP3A4 background noise and rigorously investigate metabolic shunting mechanisms.

Mechanistic Role in Metabolic Profiling

The Dual-Pathway Clearance Mechanism

Cerivastatin is cleared via two primary oxidative pathways.[1][2] Understanding the balance between these is essential for interpreting toxicity:

-

CYP2C8 Pathway (Major "Safety Valve"): Hydroxylation at the 6-isopropyl moiety to form 6-Hydroxy Cerivastatin (Metabolite M-23) .

-

CYP3A4 Pathway: Demethylation of the benzylic ether to form Desmethyl Cerivastatin (Metabolite M-1) .

The Toxicity Trigger: Gemfibrozil glucuronide is a mechanism-based inhibitor of CYP2C8.[3][4] When this "safety valve" is blocked, metabolism shunts toward the CYP3A4 pathway or leads to parent drug accumulation and subsequent lactonization (a process linked to myotoxicity).

Why Deuterated Hydroxy Cerivastatin?

In complex matrices (human liver microsomes, plasma), ion suppression can mask the signal of polar metabolites like M-23. A non-deuterated analog (e.g., a different statin) cannot co-elute perfectly or experience the exact same matrix effects.

-

Co-elution: Deuterated Hydroxy Cerivastatin (

or -

Normalization: It corrects for ESI source saturation and extraction variability in real-time.

-

Pathway Isolation: It allows for the absolute quantification of CYP2C8 flux, independent of CYP3A4 activity.

Visualization: The Cerivastatin Metabolic Fork

The following diagram illustrates the critical bifurcation in Cerivastatin metabolism and the specific blockade point investigated using the deuterated standard.

Figure 1: The metabolic bifurcation of Cerivastatin.[1][2][5][6] The M-23 pathway is the specific target for quantification using Deuterated Hydroxy Cerivastatin.

Chemical & Physical Properties[7][8][9][10][11]

To ensure accurate mass spectrometry settings, the physicochemical properties of the target analyte and its deuterated standard must be defined.

| Property | Hydroxy Cerivastatin (M-23) | Deuterated Hydroxy Cerivastatin-d6 (IS) |

| Molecular Formula | ||

| Molecular Weight | ~475.55 g/mol | ~481.59 g/mol |

| Isotopic Purity | N/A | ≥ 99 atom % D |

| Solubility | Methanol, DMSO | Methanol, DMSO |

| pKa | ~4.5 (Carboxylic acid) | ~4.5 |

| Retention Time | ~1.8 min (UPLC) | ~1.8 min (Co-eluting) |

Experimental Protocol: LC-MS/MS Quantification

This protocol describes the validation of CYP2C8 activity using Hydroxy Cerivastatin-d6 as the internal standard. This method is designed for human plasma or microsomal incubations.

Sample Preparation (Solid Phase Extraction)

Rationale: LLE (Liquid-Liquid Extraction) is common, but SPE (Solid Phase Extraction) provides cleaner extracts for polar hydroxy metabolites, reducing phospholipid buildup.

-

Aliquot: Transfer 100 µL of plasma/microsomal supernatant to a 96-well plate.

-

IS Spike: Add 10 µL of Hydroxy Cerivastatin-d6 working solution (100 ng/mL in MeOH). Vortex for 30s.

-

Acidification: Add 200 µL of 1% Formic Acid to ionize the carboxylic acid moiety, preventing premature lactonization.

-

Loading: Load samples onto an HLB (Hydrophilic-Lipophilic Balance) SPE plate conditioned with MeOH and water.

-

Wash: Wash with 5% MeOH in water (removes salts/proteins).

-

Elution: Elute with 100% Acetonitrile.

-

Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL Mobile Phase A/B (50:50).

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 30% B to 90% B over 3 minutes.

-

Ionization: ESI Positive Mode (Protonated molecular ion

).

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Hydroxy Cerivastatin (M-23) | 476.2 | 356.2 | 25 |

| Hydroxy Cerivastatin-d6 (IS) | 482.2 | 356.2 | 25 |

| Cerivastatin (Parent) | 460.2 | 356.2 | 22 |

Note: The product ion m/z 356.2 represents the characteristic pyridine core fragment common to this class, ensuring specificity.

Workflow Visualization

Figure 2: Analytical workflow for the quantification of Hydroxy Cerivastatin using a deuterated internal standard.

Application: Investigating Drug-Drug Interactions (DDIs)[5]

The primary utility of Deuterated Hydroxy Cerivastatin is in DDI inhibition studies . To prove that a new drug candidate (the "perpetrator") inhibits CYP2C8, one must measure the suppression of the M-23 metabolite formation rate.

Experimental Logic

-

Control: Incubate Cerivastatin with liver microsomes + NADPH. Measure M-23 formation using Hydroxy Cerivastatin-d6 IS.

-

Test: Repeat incubation in the presence of the Test Inhibitor (e.g., Gemfibrozil Glucuronide).

-

Calculation:

Where Ratio = Peak Area (M-23) / Peak Area (d6-IS).

Why the Deuterated IS is Non-Negotiable here

In inhibition studies, the "perpetrator" drug is often present at high concentrations (µM range), causing significant ion suppression at the elution time of the metabolite.

-

Without Deuterated IS: The signal for M-23 might drop due to ion suppression, not enzymatic inhibition. This leads to a False Positive (identifying a safe drug as an inhibitor).

-

With Deuterated IS: The IS experiences the exact same suppression. The ratio remains constant unless true enzymatic inhibition has occurred.

Quality Assurance & Validation

To satisfy regulatory standards (FDA/EMA), the following validation parameters must be met using the deuterated standard:

-

Isotopic Interference: Verify that the Deuterated IS does not contain non-labeled impurities (M+0) that contribute to the analyte signal. (Acceptance: < 0.5% of LLOQ response).[6]

-

Cross-Signal Contribution: Ensure high concentrations of the analyte (M-23) do not contribute to the IS channel (M+6) due to natural isotopic distribution.

-

Matrix Factor: Calculate the Matrix Factor (MF) for both analyte and IS.

-

IS-Normalized MF should be close to 1.0, indicating the deuterated standard effectively compensates for matrix effects.

-

References

-

Bayer AG. (1999). Quantitation of Cerivastatin and Its Seven Acid and Lactone Biotransformation Products in Human Serum by Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Journal of Chromatography B. Link

-

Shitara, Y., et al. (2004). Gemfibrozil and its glucuronide inhibit the organic anion transporting polypeptide 2 (OATP2/OATP1B1:SLC21A6)-mediated hepatic uptake and CYP2C8-mediated metabolism of cerivastatin.[3] Journal of Pharmacology and Experimental Therapeutics. Link

-

Wang, J.S., et al. (2002).[4] Gemfibrozil inhibits CYP2C8-mediated cerivastatin metabolism in human liver microsomes.[7] Drug Metabolism and Disposition.[4][5][8] Link

-

BenchChem. (2025). The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide. Link

-

Thermo Fisher Scientific. Simultaneous Quantitation of Drugs in Human Plasma and Serum by LC-MS/MS. Application Note 571. Link

Sources

- 1. Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gemfibrozil and its glucuronide inhibit the organic anion transporting polypeptide 2 (OATP2/OATP1B1:SLC21A6)-mediated hepatic uptake and CYP2C8-mediated metabolism of cerivastatin: analysis of the mechanism of the clinically relevant drug-drug interaction between cerivastatin and gemfibrozil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Which one of the fibric acid derivatives (gemfibrozil or fenofibrate) is known to cause drug interactions through inhibition of the glucuronidation via UDP-glucuronosyltransferase (UGT)? [ebmconsult.com]

- 5. mdpi.com [mdpi.com]

- 6. Dietary Modulation of CYP3A4 and Its Impact on Statins and Antidiabetic Drugs: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucuronidation converts gemfibrozil to a potent, metabolism-dependent inhibitor of CYP2C8: implications for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

Difference between Cerivastatin sodium and Hydroxy Cerivastatin-d3

Title: Comparative Technical Guide: Cerivastatin Sodium vs. Hydroxy Cerivastatin-d3 in Bioanalysis and Toxicology

Executive Summary

This guide delineates the critical distinctions between Cerivastatin Sodium , a potent HMG-CoA reductase inhibitor (formerly marketed as Baycol/Lipobay), and Hydroxy Cerivastatin-d3 , a stable isotope-labeled internal standard used in mass spectrometry.

While Cerivastatin Sodium represents the active pharmaceutical ingredient (API) capable of pharmacological intervention, Hydroxy Cerivastatin-d3 is a non-therapeutic tool. It is engineered specifically to quantify the metabolite of Cerivastatin (Hydroxy Cerivastatin, typically the M-23 metabolite) in biological matrices. Understanding this distinction is vital for researchers investigating the CYP2C8-mediated metabolic pathways that led to Cerivastatin’s market withdrawal due to rhabdomyolysis.[1]

Chemical & Physical Characterization

The fundamental difference lies in their chemical identity and intended utility. One is a drug salt; the other is a deuterated analytical reference standard.

| Feature | Cerivastatin Sodium | Hydroxy Cerivastatin-d3 |

| Role | Active Pharmaceutical Ingredient (API) | Internal Standard (IS) for LC-MS/MS |

| Chemical Nature | Sodium salt of the parent drug | Deuterated form of the hydroxylated metabolite |

| Molecular Formula | ||

| Molecular Weight | ~481.5 g/mol | ~500.5 g/mol (+19 Da shift due to -OH and |

| Key Structural Feature | Pyridine core with fluorophenyl group | Contains an additional -OH group and 3 Deuterium atoms |

| Primary Application | Toxicology/Pharmacology Research | Quantitation of metabolite levels (Bioanalysis) |

The Metabolic Context: Why the Metabolite Matters

To understand the utility of Hydroxy Cerivastatin-d3 , one must understand the metabolic fate of Cerivastatin.

Cerivastatin is primarily cleared via CYP2C8 (forming the 6-hydroxy metabolite, M-23) and CYP3A4 .[1][2] The historical toxicity of Cerivastatin (rhabdomyolysis) was largely driven by a drug-drug interaction with Gemfibrozil .[1][3] Gemfibrozil glucuronide is a potent inhibitor of CYP2C8.[1] When co-administered, it blocks the conversion of Cerivastatin to Hydroxy Cerivastatin, causing the parent drug to accumulate to toxic levels in the plasma.

Therefore, researchers use Hydroxy Cerivastatin-d3 to accurately measure how much metabolite is being formed (or not formed) in these interaction studies.[1]

Diagram 1: Metabolic Pathway & Inhibition Mechanism[5]

Caption: CYP2C8-mediated clearance of Cerivastatin to its hydroxy metabolite, blocked by Gemfibrozil.[2][3][4]

Analytical Application: LC-MS/MS Methodology

In a bioanalytical assay, Hydroxy Cerivastatin-d3 serves as the Internal Standard (IS) for the quantification of the non-labeled Hydroxy Cerivastatin metabolite.

Why use a deuterated standard?

-

Co-elution: The d3-labeled standard elutes at the nearly same retention time as the target metabolite.[1]

-

Matrix Compensation: It experiences the exact same ionization suppression or enhancement from the biological matrix (plasma/urine) as the analyte.[1]

-

Precision: By calculating the ratio of the Analyte Area to the IS Area, errors from injection volume or evaporation are nullified.

Experimental Protocol: Simultaneous Quantification

Objective: Quantify Cerivastatin and Hydroxy Cerivastatin in human plasma.

Reagents:

-

Analyte 2: Hydroxy Cerivastatin (Target).[1]

-

IS 1: Cerivastatin-d3 (for Parent).[1]

-

IS 2: Hydroxy Cerivastatin-d3 (for Metabolite).[1]

Step-by-Step Workflow:

-

Sample Preparation (Protein Precipitation):

-

LC Conditions:

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18,

). -

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3.5 minutes.

-

-

MS/MS Detection (MRM Mode):

Diagram 2: LC-MS/MS Analytical Workflow

Caption: Step-by-step bioanalytical workflow using Hydroxy Cerivastatin-d3 for calibration.

Safety & Handling Implications

-

Cerivastatin Sodium: Handle as a potent pharmacological agent.[1][5] It is a specific teratogen and myotoxin.[1] Avoid inhalation of powder.[1]

-

Hydroxy Cerivastatin-d3: While generally used in micro-quantities for analysis, it should be treated with the same precautions as the parent compound.

-

Regulatory Status: Cerivastatin is withdrawn from clinical use but remains available for in vitro research (Research Use Only).[1]

References

-

Mück, W. (1998).[1] Dual pathways in the metabolism of cerivastatin.[6][7] Journal of Clinical Pharmacology. Link

-

Shitara, Y., et al. (2004). Inhibition of transporter-mediated hepatic uptake as a mechanism for drug-drug interactions involving cerivastatin.[1] Clinical Pharmacology & Therapeutics. Link

-

Wang, J.S., et al. (2002). The effect of gemfibrozil on the pharmacokinetics of cerivastatin. Clinical Pharmacology & Therapeutics. Link

-

FDA Drug Safety Communication. (2001). Withdrawal of Baycol (cerivastatin sodium).[1] U.S. Food and Drug Administration.[1] Link

Sources

- 1. Desmethyl hydroxyl cerivastatin | C25H32FNO6 | CID 102506881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A screening study of drug-drug interactions in cerivastatin users: an adverse effect of clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gemfibrozil greatly increases plasma concentrations of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cerivastatin - Wikipedia [en.wikipedia.org]

- 6. Severe Rhabdomyolysis Associated with the Cerivastatin-Gemfibrozil Combination Therapy: Report of a Case - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

The Gold Standard in Myotoxicity Assessment: A Technical Guide to the Role of Hydroxy Cerivastatin-d3 in Rhabdomyolysis Toxicity Studies

<

Abstract

Cerivastatin, a potent synthetic statin, was withdrawn from the market due to a higher-than-expected incidence of fatal rhabdomyolysis.[1][2] This event underscored the critical need for robust and highly accurate bioanalytical methods to support preclinical and clinical safety assessments of statins and other drugs with potential myotoxicity. This in-depth technical guide explores the indispensable role of Hydroxy Cerivastatin-d3, a deuterated stable isotope-labeled internal standard, in the quantitative bioanalysis of cerivastatin and its metabolites for rhabdomyolysis toxicity studies. We will delve into the mechanistic underpinnings of statin-induced myotoxicity, the principles of isotope dilution mass spectrometry (IDMS), and provide detailed experimental protocols for both in vitro and in vivo models of rhabdomyolysis. This guide is intended for researchers, scientists, and drug development professionals seeking to implement best practices in quantitative bioanalysis for enhanced safety and risk assessment.

The Specter of Statin-Induced Rhabdomyolysis: A Mechanistic Overview

Statins, inhibitors of HMG-CoA reductase, are highly effective in lowering cholesterol but can, in rare cases, lead to severe muscle damage, including rhabdomyolysis.[3][4] This condition involves the breakdown of muscle tissue, releasing damaging proteins into the bloodstream, which can lead to kidney failure.[3] While the precise mechanisms are still under investigation, a leading hypothesis points to the depletion of essential downstream products of the mevalonate pathway, such as ubiquinone (Coenzyme Q10) and isoprenoids.[3][5][6] This disruption can impair mitochondrial function and cellular energy production, ultimately leading to myocyte apoptosis and necrosis.[3][5][7]

Cerivastatin's withdrawal highlighted the significant inter-individual variability in susceptibility to statin-induced myopathy.[1][2][8] This variability can be influenced by factors such as dose, drug-drug interactions (e.g., with gemfibrozil), and genetic predispositions affecting drug metabolism and transport.[1][2][8][9] Accurate quantification of the parent drug and its metabolites is therefore paramount to understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship underlying this toxicity.

dot graph TD; A[Statins(e.g., Cerivastatin)] --|> B{HMG-CoA Reductase}; B --|> C[Mevalonate Pathway]; C --|> D[Cholesterol Synthesis]; C --|> E[Isoprenoid Synthesis(e.g., FPP, GGPP)]; C --|> F[Ubiquinone (CoQ10) Synthesis]; E --|> G[Small GTPase Prenylation(e.g., Ras, Rho, Rab)]; F --|> H[Mitochondrial ElectronTransport Chain]; G --|> I[Cell Signaling & Survival]; H --|> J[ATP Production]; I --|> K((Skeletal Muscle CellHomeostasis)); J --|> K; A --|> L{Inhibition}; L --|> C; L --|> E; L --|> F; subgraph "Statin-Induced Myotoxicity" M[Impaired Cell Signaling] --|> N[Apoptosis]; O[Mitochondrial Dysfunction] --|> N; P[Decreased ATP] --|> O; F --|> P; end N --|> Q((Rhabdomyolysis));

end Caption: Simplified signaling pathway of statin action and proposed mechanism of myotoxicity.

The Cornerstone of Quantitative Bioanalysis: Isotope Dilution Mass Spectrometry (IDMS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices due to its high sensitivity and selectivity.[10][11] However, the accuracy and precision of LC-MS/MS analysis can be compromised by several factors, including sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[12][13]

Isotope dilution mass spectrometry (IDMS) is a powerful technique that mitigates these issues by employing a stable isotope-labeled internal standard (SIL-IS).[10][14][15][16] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., deuterium, ¹³C, ¹⁵N).[10][12]

The Core Principle: A known amount of the SIL-IS is added to the biological sample at the very beginning of the sample preparation process.[10][15] Because the SIL-IS is chemically and physically almost identical to the analyte, it behaves identically during every step of the analytical workflow, including extraction, chromatography, and ionization.[12][13][17] Any loss of the analyte during sample processing will be mirrored by a proportional loss of the SIL-IS.[10][18] The mass spectrometer can differentiate between the analyte and the SIL-IS due to their mass difference.[10][12] By measuring the ratio of the analyte's signal to the SIL-IS's signal, a highly accurate and precise quantification of the analyte can be achieved, irrespective of sample loss or matrix effects.[10][12]

dot graph LR; subgraph "Sample Preparation" A[Biological Sample(Plasma, Tissue Homogenate)] --> B{Spiking withHydroxy Cerivastatin-d3}; B --> C[Extraction(e.g., SPE, LLE)]; C --> D[Evaporation & Reconstitution]; end subgraph "LC-MS/MS Analysis" D --> E[LC Separation]; E --> F[Mass SpectrometryIonization (ESI)]; F --> G{Mass Analyzer(Analyte & IS Separation)}; G --> H[Detector]; end subgraph "Data Processing" H --> I[Peak Integration(Analyte & IS)]; I --> J[Ratio Calculation(Analyte/IS)]; J --> K[Quantificationvia Calibration Curve]; end

end Caption: Experimental workflow for bioanalysis using a deuterated internal standard.

Hydroxy Cerivastatin-d3: The Ideal Internal Standard

Cerivastatin is metabolized in the liver by CYP2C8 and CYP3A4 enzymes to form hydroxylated and demethylated metabolites.[1][19] Hydroxy cerivastatin is a major active metabolite.[1] For accurate toxicokinetic studies, it is crucial to quantify both the parent drug and its key metabolites.

Hydroxy Cerivastatin-d3 is the deuterated form of the hydroxy metabolite of cerivastatin. Its use as an internal standard offers several key advantages:

-

Co-elution with the Analyte: Due to its near-identical chemical structure, Hydroxy Cerivastatin-d3 co-elutes with the non-labeled hydroxy cerivastatin during liquid chromatography, ensuring that both experience the same matrix effects at the same time.[20]

-

Similar Ionization Efficiency: The deuterated and non-deuterated forms have virtually identical ionization efficiencies in the mass spectrometer's ion source.[12][13]

-

Correction for Metabolite-Specific Variability: By using a deuterated internal standard for the metabolite itself, any unique extraction or stability issues related to the metabolite are accurately accounted for.

| Parameter | Without Deuterated IS | With Hydroxy Cerivastatin-d3 | Rationale for Improvement |

| Accuracy | Prone to bias from matrix effects and inconsistent recovery. | High, due to normalization of variability.[10] | The ratio of analyte to IS remains constant even with sample loss or ion suppression.[10][12] |

| Precision (%CV) | Higher, due to uncorrected variations in sample prep and instrument response. | Low, typically <15%.[21] | Compensates for run-to-run and sample-to-sample variations.[12][13] |

| Robustness | Susceptible to changes in matrix composition between samples. | High, less affected by inter-sample matrix differences.[17] | The IS experiences the same matrix effects as the analyte, allowing for effective normalization.[10] |

| Regulatory Compliance | May not meet stringent regulatory requirements for validation. | Meets FDA and ICH M10 guidelines for bioanalytical method validation.[21][22][23] | Regulatory bodies recognize IDMS as a gold standard for reliable pharmacokinetic data.[21][24] |

Experimental Protocols for Rhabdomyolysis Toxicity Studies

The following protocols provide a framework for conducting in vitro and in vivo studies to assess cerivastatin-induced myotoxicity, incorporating the use of Hydroxy Cerivastatin-d3 for accurate bioanalysis.

In Vitro Myotoxicity Assessment in Skeletal Muscle Cells

In vitro models using cell lines like L6 myotubes or primary human skeletal muscle cells provide a controlled environment to investigate the direct cellular mechanisms of drug-induced myotoxicity.[25][26]

Objective: To determine the concentration-dependent cytotoxicity of cerivastatin and quantify the intracellular concentrations of cerivastatin and its hydroxy metabolite.

Methodology:

-

Cell Culture and Differentiation: Culture L6 myoblasts or primary human skeletal muscle cells to confluence and induce differentiation into myotubes.

-

Drug Exposure: Treat the differentiated myotubes with a range of cerivastatin concentrations (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 24, 48 hours).

-

Cytotoxicity Assessment:

-

Measure cell viability using assays such as MTT or LDH release.

-

Assess apoptosis by caspase-3/7 activity assays.

-

Measure creatine kinase (CK) release into the cell culture medium as a marker of muscle cell damage.[3]

-

-

Sample Preparation for LC-MS/MS:

-

Harvest the myotubes and the culture medium separately.

-

For intracellular analysis, lyse the cells and collect the lysate.

-

To 100 µL of cell lysate or culture medium, add 10 µL of a working solution of Hydroxy Cerivastatin-d3 (and a corresponding deuterated standard for cerivastatin, e.g., Cerivastatin-d4).

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and selective LC-MS/MS method for the simultaneous quantification of cerivastatin, hydroxy cerivastatin, and their respective deuterated internal standards.[27][28][29][30]

-

The method should be validated according to FDA or ICH M10 guidelines, assessing for linearity, accuracy, precision, selectivity, and stability.[21][23][31]

-

In Vivo Rhabdomyolysis Model in Rodents

Animal models are essential for understanding the systemic effects of drug-induced rhabdomyolysis, including kidney damage.[32][33][34] The glycerol-induced rhabdomyolysis model is well-established and widely used.[32][33][34][35]

Objective: To evaluate the myotoxic and nephrotoxic effects of cerivastatin in a rodent model and to correlate these effects with the plasma and tissue concentrations of cerivastatin and hydroxy cerivastatin.

Methodology:

-

Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

-

Drug Administration: Administer cerivastatin orally at various doses for a predetermined period (e.g., 7 days).

-

Induction of Rhabdomyolysis: On the final day of drug administration, induce rhabdomyolysis by intramuscular injection of 50% glycerol.[32][33]

-

Sample Collection: At specified time points post-glycerol injection (e.g., 24 hours), collect blood, skeletal muscle (e.g., gastrocnemius), and kidney tissue.

-

Biochemical Analysis:

-

Histopathology: Perform histological examination of skeletal muscle and kidney tissues to assess for muscle fiber necrosis and renal tubular damage.

-

Sample Preparation for LC-MS/MS:

-

Plasma: To 50 µL of plasma, add 10 µL of the internal standard working solution (containing Hydroxy Cerivastatin-d3 and Cerivastatin-d4). Perform protein precipitation with acetonitrile as described for the in vitro samples.

-

Tissue: Homogenize a known weight of muscle or kidney tissue in a suitable buffer. To a specific volume of the homogenate, add the internal standard solution and perform protein precipitation or solid-phase extraction (SPE) to clean up the sample.

-

-

LC-MS/MS Analysis: Quantify the concentrations of cerivastatin and hydroxy cerivastatin in plasma and tissue homogenates using the validated LC-MS/MS method.

Conclusion: Ensuring Data Integrity in Toxicity Studies

The case of cerivastatin serves as a stark reminder of the potential for severe, idiosyncratic adverse drug reactions. Understanding and predicting such toxicities requires highly accurate and reliable bioanalytical data. The use of deuterated internal standards, such as Hydroxy Cerivastatin-d3, in conjunction with LC-MS/MS is not merely a technical preference but a fundamental requirement for ensuring the integrity and validity of pharmacokinetic and toxicokinetic data in rhabdomyolysis toxicity studies.[10][13][17] By effectively compensating for analytical variability, isotope dilution mass spectrometry provides the confidence needed to make critical decisions in drug development, ultimately contributing to the development of safer medicines.

References

-

Mechanism of statin-induced rhabdomyolysis. PubMed. Available at: [Link]

-

Cerivastatin. Wikipedia. Available at: [Link]

-

The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available at: [Link]

-

A Narrative Review of Statin-Induced Rhabdomyolysis: Molecular Mechanism, Risk Factors, and Management. Dove Medical Press. Available at: [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available at: [Link]

-

Baycol Pulled from the Market. American Academy of Family Physicians. Available at: [Link]

-

Withdrawal of cerivastatin from the world market. National Institutes of Health. Available at: [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Alsachim. Available at: [Link]

-

Do statins cause rhabdomyolysis, and how is it treated?. Drugs.com. Available at: [Link]

-

Simple statin analysis with LC-MS/MS. Wiley Analytical Science. Available at: [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]

-

Principles of mass spectrometry. Fiveable. Available at: [Link]

-

Cerivastatin (withdrawal from sale). Therapeutic Goods Administration (TGA). Available at: [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. Available at: [Link]

-

A Narrative Review of Statin-Induced Rhabdomyolysis: Molecular Mechanism, Risk Factors, and Management. Taylor & Francis Online. Available at: [Link]

-

Voluntary withdrawal of Cerivastatin – Reports of Rhabdomyolysis. World Health Organization (WHO). Available at: [Link]

-

USFDA guidelines for bioanalytical method validation. Slideshare. Available at: [Link]

-

Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

-

Mechanism of Statin-Induced Rhabdomyolysis. J-STAGE. Available at: [Link]

-

Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. Available at: [Link]

-

The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). ResearchGate. Available at: [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link]

-

Modeling statin-induced myopathy with hiPSC-derived myocytes reveals that impaired proteostasis underlies the myotoxicity and is targetable for the prevention. American Journal of Physiology-Cell Physiology. Available at: [Link]

-

Modeling statin myopathy in a human skeletal muscle microphysiological system. PLOS ONE. Available at: [Link]

-

Isotope dilution. Wikipedia. Available at: [Link]

-

Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery. National Institutes of Health. Available at: [Link]

-

Deuterated internal standards and bioanalysis. AptoChem. Available at: [Link]

-

Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis. National Institutes of Health. Available at: [Link]

-

LC–MS/MS Method for Quantification of Atorvastatin, o-Hydroxyatorvastatin, p-Hydroxyatorvastatin, and Atorvastatin Lactone. AKJournals. Available at: [Link]

-

Occurrence and spatial distribution of statins, fibrates and their metabolites in aquatic environments. Arabian Journal of Chemistry. Available at: [Link]

-

Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Royal Society of Chemistry. Available at: [Link]

-

Controversy surrounding the safety of cerivastatin. Expert Opinion on Drug Safety. Available at: [Link]

-

Isotope Dilution Mass Spectrometry. PTB. Available at: [Link]

-

BAYCOL® (cerivastatin sodium tablets). Amazon S3. Available at: [Link]

-

Cathelicidin protects mice from Rhabdomyolysis-induced Acute Kidney Injury. National Institutes of Health. Available at: [Link]

-

Cilastatin Ameliorates Rhabdomyolysis-induced AKI in Mice. National Institutes of Health. Available at: [Link]

-

Developing In Vitro Models to Define the Role of Direct Mitochondrial Toxicity in Frequently Reported Drug-Induced Rhabdomyolysis. MDPI. Available at: [Link]

-

Animal Models of Kidney Disease: Challenges and Perspectives. National Institutes of Health. Available at: [Link]

-

The pathophysiology of rhabdomyolysis in ungulates and rats: towards the development of a rodent model of capture myopathy. UWCScholar. Available at: [Link]

-

Mouse models of acute kidney injury. ResearchGate. Available at: [Link]

-

Statin-Induced Myopathy: Translational Studies from Preclinical to Clinical Evidence. University of Bari Aldo Moro. Available at: [Link]

-

Pharmacogenetics of Statin-Induced Myotoxicity. Frontiers in Pharmacology. Available at: [Link]

-

Preclinical and clinical pharmacology of cerivastatin. PubMed. Available at: [Link]

Sources

- 1. Cerivastatin - Wikipedia [en.wikipedia.org]

- 2. Withdrawal of cerivastatin from the world market - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. drugs.com [drugs.com]

- 5. Mechanism of statin-induced rhabdomyolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Mechanism of Statin-Induced Rhabdomyolysis [jstage.jst.go.jp]

- 8. Cerivastatin (withdrawal from sale) | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 9. Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. fiveable.me [fiveable.me]

- 15. osti.gov [osti.gov]

- 16. repository.up.ac.za [repository.up.ac.za]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 19. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 20. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 21. resolvemass.ca [resolvemass.ca]

- 22. labs.iqvia.com [labs.iqvia.com]

- 23. fda.gov [fda.gov]

- 24. moh.gov.bw [moh.gov.bw]

- 25. journals.physiology.org [journals.physiology.org]

- 26. mdpi.com [mdpi.com]

- 27. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 28. akjournals.com [akjournals.com]

- 29. Occurrence and spatial distribution of statins, fibrates and their metabolites in aquatic environments - Arabian Journal of Chemistry [arabjchem.org]

- 30. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 31. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 32. Cathelicidin protects mice from Rhabdomyolysis-induced Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Cilastatin Ameliorates Rhabdomyolysis-induced AKI in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Animal Models of Kidney Disease: Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Optimizing Mass Spectrometry Transitions for Deuterated Cerivastatin in Quantitative Bioanalysis

Abstract

This application note provides a comprehensive, step-by-step protocol for the optimization of Multiple Reaction Monitoring (MRM) transitions for deuterated Cerivastatin (Cerivastatin-d5) using a triple quadrupole mass spectrometer. The use of a stable isotope-labeled (SIL) internal standard is a cornerstone of high-quality quantitative bioanalysis, ensuring accuracy and precision by correcting for sample preparation variability and matrix effects.[1] This guide is designed for researchers, scientists, and drug development professionals, offering both detailed experimental procedures and the scientific rationale behind each step to develop a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Cerivastatin quantification.

Introduction and Scientific Principles

Cerivastatin is a potent synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2] Accurate quantification of Cerivastatin in biological matrices is critical for pharmacokinetic and toxicokinetic studies. The gold standard for such quantification is LC-MS/MS, prized for its sensitivity and selectivity.

A key element for a robust LC-MS/MS assay is the use of a suitable internal standard (IS).[3] The U.S. Food and Drug Administration (FDA) recommends a stable isotope-labeled version of the analyte as the most appropriate choice for mass spectrometry-based assays.[3][4] Deuterated Cerivastatin (e.g., Cerivastatin-d5) is an ideal IS because it co-elutes with the unlabeled analyte and exhibits nearly identical chemical and physical properties, including extraction recovery and ionization efficiency.[1] This co-behavior allows it to effectively normalize for variations that can occur during sample processing and analysis.[5]

The high selectivity of this method is achieved through Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[6] In MRM, the first quadrupole (Q1) isolates the specific precursor ion (the protonated molecule of deuterated Cerivastatin), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) isolates a specific, characteristic fragment ion, also known as a product ion.[7] This specific precursor-to-product ion transition is monitored over time. Optimizing the parameters for this process, particularly the collision energy (CE), is essential to maximize signal intensity and ensure the highest sensitivity.[7][8]

Materials and Reagents

-

Analyte: Cerivastatin-d5 reference standard (isotopic purity ≥ 98%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

-

Equipment:

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

-

Syringe Pump

-

Infusion line (PEEK tubing)

-

500 µL Gastight Syringe

-

Class A volumetric flasks and pipettes

-

Experimental Workflow for MRM Optimization

The optimization process is a systematic, multi-step procedure performed by direct infusion of the deuterated standard into the mass spectrometer. This allows for the fine-tuning of MS parameters independent of chromatographic conditions.

Caption: Workflow for optimizing MRM transitions.

Protocol 1: Preparation of Infusion Solution

-

Stock Solution (1 µg/mL): Accurately weigh 1 mg of Cerivastatin-d5 reference standard. Dissolve in a 10 mL volumetric flask with methanol. Dilute this solution 1:100 with methanol to achieve a final concentration of 1 µg/mL.

-

Working Solution (100 ng/mL): Dilute the stock solution 1:10 with a mobile phase-like solution, typically 50:50 Acetonitrile:Water containing 0.1% Formic Acid. This concentration is generally sufficient to provide a stable signal during infusion.

Protocol 2: Precursor Ion (Q1) Determination

-

Instrument Setup: Set the mass spectrometer to operate in positive ion mode (ESI+). Configure the instrument for a full scan (Q1 scan) over a mass range that includes the expected mass of deuterated Cerivastatin. A typical range would be m/z 100-600.

-

Infusion: Place the working solution in a syringe and mount it on the syringe pump. Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Identification: Acquire the full scan spectrum. The molecular weight of Cerivastatin is 481.5 g/mol . For Cerivastatin-d5, the molecular weight will be approximately 486.5 g/mol . The most abundant ion observed should correspond to the protonated molecule, [M+H]⁺, at approximately m/z 487.5. This will be your precursor ion for fragmentation.

Protocol 3: Product Ion (Q3) Determination and Collision Energy (CE) Optimization

-

Instrument Setup: Switch the instrument mode to "Product Ion Scan." Set Q1 to isolate the precursor ion determined in the previous step (e.g., m/z 487.5).

-

Initial Fragmentation: Apply a moderate collision energy (e.g., 20-30 eV) in the collision cell (Q2) and acquire the product ion spectrum. This will show the different fragment ions produced from the precursor.

-

Identify Potential Transitions: Identify the 2-4 most intense and stable fragment ions in the product ion spectrum. These ions should ideally have a mass-to-charge ratio significantly different from the precursor to minimize noise. These form your potential MRM transitions.

-

Collision Energy Optimization: a. Switch the instrument mode to MRM. b. For each potential transition (e.g., 487.5 → product ion 1, 487.5 → product ion 2), create an experiment where the collision energy is ramped over a range (e.g., 5 to 60 eV in 2 eV increments).[14] c. While infusing the working solution, the instrument will cycle through the different CE values for each transition. d. Plot the resulting signal intensity against the collision energy for each transition. The CE value that produces the maximum signal intensity is the optimal CE for that specific MRM transition.[8]

-

Selection of Final Transitions: a. Choose the transition that provides the most intense and stable signal as the "quantifier." This transition will be used for calculating the concentration of the analyte. b. Select a second, abundant transition as the "qualifier."[8] The ratio of the quantifier to qualifier peak areas should remain constant across all standards and samples, providing an additional layer of identity confirmation and ensuring assay selectivity.[4]

Results and Data Presentation

After completing the optimization workflow, the resulting parameters should be documented clearly. The fragmentation of Cerivastatin typically involves characteristic losses related to its side chains. The deuterated analog will follow a nearly identical fragmentation pathway, with the mass shift retained in the fragments containing the deuterium labels.

Table 1: Optimized MRM Parameters for Cerivastatin-d5

| Parameter | Setting | Rationale |

| Polarity | ESI+ | Promotes formation of [M+H]⁺ ions for statins. |

| Precursor Ion (Q1) | m/z 487.5 | Corresponds to [M+H]⁺ for Cerivastatin-d5. |

| Quantifier Ion (Q3) | e.g., m/z 422.3 | A highly abundant and stable fragment ion. |

| Qualifier Ion (Q3) | e.g., m/z 300.2 | A second abundant fragment for identity confirmation. |

| Collision Energy (CE) - Quantifier | Optimized Value (e.g., 25 eV) | Empirically determined to yield maximum signal intensity. |

| Collision Energy (CE) - Qualifier | Optimized Value (e.g., 35 eV) | Empirically determined for the secondary transition. |

| Dwell Time | 50-100 ms | Balances sensitivity with the number of points across a chromatographic peak. |

Note: The specific m/z values and CE settings are illustrative and must be determined empirically on the specific instrument being used, as optimal conditions can vary.

Conclusion and Best Practices

This application note outlines a systematic and scientifically-grounded workflow for optimizing MRM transitions for deuterated Cerivastatin. By following this protocol, researchers can establish the highly sensitive and selective mass spectrometer conditions required for a robust quantitative bioanalytical method.

Key Best Practices:

-

Instrument-Specific Optimization: Always perform optimization on the specific mass spectrometer that will be used for the analysis, as optimal parameters like collision energy can vary between instruments.[15]

-

System Suitability: Before analysis, and periodically during a run, inject a standard solution to confirm that the instrument is performing as expected and that the signal intensity for the optimized transitions is stable.

-

Internal Standard Response: During method validation and sample analysis, it is crucial to monitor the internal standard response. Significant variability in the IS signal may indicate issues with sample processing or matrix effects that need investigation.[5]

Adherence to these principles will ensure the development of a reliable LC-MS/MS method that meets the stringent requirements for bioanalytical data in drug development, as outlined in regulatory guidelines.[16][17]

References

-

Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration. [Link]

-

Fragmentation study of simvastatin and lovastatin using electrospray ionization tandem mass spectrometry . ResearchGate. [Link]

-

Fragmentation study of simvastatin and lovastatin using electrospray ionization tandem mass spectrometry . PubMed. [Link]

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry . U.S. Food and Drug Administration. [Link]

-

Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software . Agilent Technologies. [Link]

-

4 Steps to Successful Compound Optimization on LC-MS/MS . Technology Networks. [Link]

-

MRM3 Optimization for Quantitation Tutorial . SCIEX. [Link]

-

Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis . Taylor & Francis Online. [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation . ResolveMass Laboratories Inc. [Link]

-

How to set up MRM method for veterinary drug compounds on LC/MS/MS . YouTube. [Link]

-

MRM/SRM page . University of Washington Proteomics Resource. [Link]

-

Quantitation of Cerivastatin and Its Seven Acid and Lactone Biotransformation Products in Human Serum by Liquid Chromatography-Electrospray Tandem Mass Spectrometry . PubMed. [Link]

-

Hydrophilic Interaction Liquid Chromatography-Electrospray Ionization Mass Spectrometry for Therapeutic Drug Monitoring of Metformin and Rosuvastatin in Human Plasma . PMC - National Center for Biotechnology Information. [Link]

-

Optimization by infusion of multiple reaction monitoring transitions for sensitive quantification of peptides by liquid chromatography/mass spectrometry . PubMed. [Link]

-

Determination of cholesterol-lowering statin drugs in aqueous samples using liquid chromatography–electrospray ionization tan . St. John's University and the College of St. Benedict. [Link]

-

Determination of cholesterol-lowering statin drugs in aqueous samples using liquid chromatography-electrospray ionization tandem mass spectrometry . PubMed. [Link]

-

Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets . PMC - National Center for Biotechnology Information. [Link]

-

A binary matrix for the rapid detection and characterization of small-molecule cardiovascular drugs by MALDI-MS and MS/MS . PMC - National Center for Biotechnology Information. [Link]

-

Deuterated Standards for LC-MS Analysis . ResolveMass Laboratories Inc. [Link]

-

Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets . PubMed. [Link]

-

Optimized MS parameters for MRM transitions of each compound . ResearchGate. [Link]

-

Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method . PMC - National Center for Biotechnology Information. [Link]

-

Simulation of Plasma Level Changes of Cerivastatin and Its Metabolites, Particularly Cerivastatin Lactone, Induced by Coadminist . Preprints.org. [Link]

-

Prediction of the Fragmentation Pathway of Atorvastatin by Using High Resolution Collision Induced Dissociation (HR-MS/MS) . Scientific Research Publishing. [Link]

-

Fragmentation (mass spectrometry) . Wikipedia. [Link]

-

Cerivastatin: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor . PubMed. [Link]

-

Fragmentation Patterns in Mass Spectra . Chemistry LibreTexts. [Link]

-

NanoUPLC-QTOF-MS/MS Determination of Major Rosuvastatin Degradation Products Generated by Gamma Radiation in Aqueous Solution . FULIR - Full-text Institutional Repository of the Ruđer Bošković Institute. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Cerivastatin: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fda.gov [fda.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UWPR [proteomicsresource.washington.edu]

- 8. technologynetworks.com [technologynetworks.com]

- 9. employees.csbsju.edu [employees.csbsju.edu]

- 10. Determination of cholesterol-lowering statin drugs in aqueous samples using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Fragmentation study of simvastatin and lovastatin using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. download.sciex.com [download.sciex.com]

- 15. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fda.gov [fda.gov]

- 17. resolvemass.ca [resolvemass.ca]

Application Note: Optimizing Solubilization Strategies for Hydroxy Cerivastatin-d3 Sodium Salt in Bioanalytical Assays

Abstract

Hydroxy Cerivastatin-d3 Sodium Salt is a stable isotope-labeled internal standard (IS) utilized primarily in LC-MS/MS quantification of Cerivastatin and its metabolites.[1][2] As the sodium salt of the hydroxylated metabolite (typically M-23), this compound exhibits distinct amphiphilic properties that differ from the lactone form.[1][2] This application note provides a definitive guide to solubilizing this compound, preventing common pitfalls such as salt precipitation in organic crash solvents and acid-catalyzed lactonization, ensuring high-integrity bioanalytical data.

Physicochemical Context & Compound Profile[2][4][5][6][7][8][9]

To optimize solubility, one must understand the molecular architecture. Hydroxy Cerivastatin-d3 Sodium Salt combines a lipophilic fluorophenyl-pyridine core with a hydrophilic dihydroxyheptanoic acid side chain (stabilized as a sodium carboxylate).[1][2]

-

Active Moiety: The open-ring hydroxy acid (HMG-CoA reductase inhibitor form).[1][2]

-

Critical Instability: Under acidic conditions (pH < 6), the hydroxy acid side chain undergoes dehydration and cyclization to form the lactone .[2] The sodium salt form is intended to prevent this, but improper solvent choice can reverse this protection.

-

Isotopic Labeling: The deuterium (-d3) labeling is typically located on the methoxy or isopropyl groups.[1][2] While C-D bonds are stable, preserving the integrity of the molecule requires avoiding conditions that promote degradation of the parent structure.

Solubility Profile in Organic Solvents[1][2]

The following data summarizes the solubility behavior of Cerivastatin Sodium salts. As the hydroxy-metabolite is more polar than the parent drug, these trends are accentuated.[2]

| Solvent | Solubility Rating | Application Context |

| DMSO | Excellent (>10 mg/mL) | Preferred Stock Solvent. High dielectric constant stabilizes the sodium salt and the lipophilic core simultaneously.[1][2] |

| Methanol | Good (~5-10 mg/mL) | Alternative Stock Solvent. Good for intermediate dilutions.[1][2] Ensure Methanol is neutral (non-acidified).[1][2] |

| Water | Excellent (>10 mg/mL) | Good for final working solutions, but unstable for long-term storage due to hydrolysis risk.[1][2] |

| Ethanol | Moderate | Usable, but less efficient than Methanol.[1][2] |

| Acetonitrile (100%) | Poor / Insoluble | Risk Zone. Sodium salts often precipitate in pure ACN.[1][2] Use only as a component in aqueous mixtures (<80%).[1][2] |

| Acetone | Poor | Not recommended.[1][2] |

| Chloroform/Hexane | Insoluble | The ionic nature of the sodium salt prevents dissolution in non-polar organics.[2] |

Expert Insight: Do not attempt to dissolve the solid sodium salt directly into 100% Acetonitrile. It will likely form a suspension that looks clear but contains micro-precipitates, leading to erratic LC-MS signal response (CV > 15%).[1][2]

Protocol: Stock & Working Solution Preparation[2][10]

Phase A: Primary Stock Solution (1.0 mg/mL)

Objective: Create a stable, high-concentration master stock.

-

Weighing: Equilibrate the vial to room temperature to prevent condensation. Weigh ~1 mg of Hydroxy Cerivastatin-d3 Sodium Salt into an amber glass vial (light sensitive).[1][2]

-

Solvent Addition: Add DMSO (Dimethyl Sulfoxide) to achieve a 1.0 mg/mL concentration.[1][2]

-

Why DMSO? DMSO prevents the "salting out" effect seen in volatile organics and inhibits bacterial growth during storage.

-

-

Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at ambient temperature.[2]

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C .

Phase B: Working Internal Standard (IS) Solution

Objective: Dilute stock for daily use in plasma/serum spiking.[1][2]

-

Intermediate Dilution: Dilute the DMSO stock 1:100 using 50:50 Methanol:Water (v/v) .

-

Note: Do not use 100% water, as the lipophilic core may adhere to plastic container walls (non-specific binding).[2]

-

-

Final IS Spiking Solution: Dilute further to the target concentration (e.g., 100 ng/mL) using Acetonitrile:Water (50:50) or the initial mobile phase conditions.

-

Validation Check: Inspect for precipitation.[2] The presence of water is crucial here to solvate the sodium ion.

-

Critical Handling: The Lactone Interconversion Risk

A major source of error in statin analysis is the interconversion between the hydroxy acid (salt) and the lactone forms.[2]

-

The Mechanism: Acidic pH drives the equilibrium toward the Lactone. Basic pH drives it toward the Open Acid (Salt).[1][2]

-

The Protocol Fix:

-

Avoid Acidic Modifiers in Stock: Do not use Formic Acid or Acetic Acid in the stock dissolution step.[2]

-

LC-MS Mobile Phase: It is standard to use acidic mobile phases (0.1% Formic Acid) for protonation in ESI+.[1][2] However, ensure the sample is injected immediately or kept at 4°C in the autosampler to minimize on-column conversion during the run.

-

Buffer Control: If high stability is required during extraction, use Ammonium Acetate buffer (pH ~4.5 - 5.[1][2]0) rather than strong acids.[1][2]

-

Visual Workflow (Graphviz)[1][2][3]

The following diagram outlines the decision tree for solvent selection and handling to ensure structural integrity.

Caption: Workflow for solubilizing Hydroxy Cerivastatin-d3 Sodium Salt, highlighting the critical solvent choices to avoid precipitation and pH control to prevent lactonization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23663992, Cerivastatin Sodium.[1][2] Retrieved from [Link][1][2]

-

U.S. Food and Drug Administration (1997). NDA 20-740 Baycol (Cerivastatin) Clinical Pharmacology and Biopharmaceutics Review.[1][2] Retrieved from [Link][1][2]

-

Hermann, R., et al. (2004). Pharmacokinetics of the HMG-CoA reductase inhibitor cerivastatin.[1][2] Clinical Pharmacokinetics.[2] (Contextual grounding for metabolite properties).

-

Jemal, M., et al. (1999). High-performance liquid chromatography/tandem mass spectrometry method for the quantitation of the acid and lactone forms of statins. Journal of Chromatography B. (Methodology for handling acid/lactone equilibrium).

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Matrix Effects in Hydroxy Cerivastatin-d3 LC-MS Analysis

Welcome to the technical support center for the LC-MS analysis of Hydroxy Cerivastatin-d3. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize matrix effects, a common challenge in quantitative bioanalysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower your method development and ensure data integrity.

Understanding Matrix Effects in LC-MS

Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of an assay.[1][3][4][5] In the analysis of Hydroxy Cerivastatin-d3 from biological matrices like plasma or serum, endogenous components such as phospholipids, proteins, and salts are the primary sources of these interferences.[5][6][7]

Electrospray ionization (ESI) is particularly susceptible to matrix effects because the ionization process is competitive.[4] Co-eluting matrix components can compete with the analyte for access to the droplet surface for ionization or alter the physical properties of the ESI droplets, such as surface tension and viscosity, thereby hindering the formation of gas-phase ions.[4]

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your Hydroxy Cerivastatin-d3 analysis.

Q1: I'm observing poor reproducibility and accuracy in my results. Could this be due to matrix effects?

A: Yes, poor reproducibility and accuracy are classic symptoms of uncompensated matrix effects. The composition of biological matrices can vary significantly between individuals and even between different lots of commercially available plasma, leading to variable ion suppression or enhancement.[8]

Troubleshooting Workflow:

-

Assess Matrix Effects: The first step is to confirm and quantify the extent of the matrix effect. The post-extraction spike method is a widely accepted approach.[9][10]

-

Set A: Analyze your Hydroxy Cerivastatin-d3 standard in a neat solution (e.g., mobile phase).

-

Set B: Prepare a blank matrix sample (e.g., plasma from which the analyte is absent) and process it through your entire sample preparation procedure. Then, spike the extracted blank matrix with Hydroxy Cerivastatin-d3 at the same concentration as Set A.

-

Calculation: Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

-

A value significantly less than 100% indicates ion suppression.

-

A value significantly greater than 100% indicates ion enhancement.

-

-

-

Internal Standard (IS) Evaluation: You are using a stable isotope-labeled internal standard (SIL-IS), Hydroxy Cerivastatin-d3. This is the best practice for compensating for matrix effects.[11][12] However, for it to be effective, the SIL-IS must co-elute with the analyte.

-

Verify Co-elution: Carefully examine the chromatograms of the analyte and the IS. Even slight separation can lead to differential matrix effects, where the analyte and IS experience different degrees of ion suppression. This can sometimes occur due to the deuterium isotope effect.

-

Purity Check: Ensure the purity of your SIL-IS. Any presence of the unlabeled analyte will lead to inaccurate quantification.[11]

-

Q2: My signal intensity for Hydroxy Cerivastatin-d3 is low, even at higher concentrations. How can I improve it?

A: Low signal intensity despite adequate concentration is a strong indicator of ion suppression.[2] This is likely due to co-eluting matrix components, particularly phospholipids in plasma samples.[6][7]

Troubleshooting Workflow:

1. Enhance Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before they enter the LC-MS system.[5]

| Sample Preparation Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Proteins are precipitated out of solution using an organic solvent (e.g., acetonitrile) or an acid. | Simple, fast, and inexpensive.[13] | Results in a "dirtier" extract containing soluble components like phospholipids.[13][14] |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its polarity. | Can provide a cleaner extract than PPT.[15] | Can be time-consuming and requires method development.[13] May not be effective if the analyte and interferences have similar polarities. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent. | Provides the cleanest extracts, leading to significant reduction in matrix effects.[14] | Requires method development and can be more time-consuming and expensive than PPT or LLE.[13] |

Recommended Protocols:

-

For Cleaner Extracts: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample (e.g., plasma diluted with an equal volume of water or buffer).[16]

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elution: Elute Hydroxy Cerivastatin-d3 with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

For Polarity-Based Separation: Liquid-Liquid Extraction (LLE)

-

Sample Preparation: To 100 µL of plasma, add 400 µL of methanol and vortex.[17]

-

Phase Separation: Add 100 µL of chloroform and 300 µL of water, vortex, and centrifuge.[17] Hydroxy Cerivastatin, being a more polar metabolite, will preferentially partition into the upper aqueous/methanol phase, while non-polar lipids will move to the lower chloroform phase.

-

Extraction: Carefully collect the upper aqueous phase.

-

Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

Advanced PPT: Phospholipid Removal Plates These specialized plates combine the simplicity of protein precipitation with a filtration step that specifically removes phospholipids.[13][14] This is a highly effective and rapid method for obtaining cleaner extracts than traditional PPT.[6][13]

2. Optimize Chromatographic Separation: If extensive sample cleanup is not feasible, modifying your chromatographic conditions can help separate Hydroxy Cerivastatin-d3 from co-eluting interferences.[1][18]

-

Gradient Modification: A shallower gradient can improve the resolution between your analyte and interfering peaks.[19]

-

Column Chemistry: Consider a column with a different stationary phase that may offer better selectivity for your analyte and the matrix components.

-

UPLC/UHPLC: Ultra-high performance liquid chromatography (UPLC/UHPLC) systems utilize columns with smaller particle sizes (<2 µm), which provide significantly higher resolution and narrower peaks.[20] This increased resolution reduces the likelihood of co-elution with matrix components, thereby minimizing ion suppression.[21][22]

3. Optimize MS Source Parameters: While less impactful than sample preparation and chromatography, optimizing source parameters can sometimes help.

-

Divert Valve: Use a divert valve to direct the flow from the column to waste during the elution of highly interfering components (e.g., salts at the beginning of the run and phospholipids later on), and only direct the flow to the MS source when your analyte of interest is eluting.[9]

-

Ionization Source: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects, particularly for less polar compounds.[4] However, the suitability of APCI depends on the analyte's properties.

Q3: I am using a stable isotope-labeled internal standard (Hydroxy Cerivastatin-d3). Isn't that supposed to correct for all matrix effects?

A: While a SIL-IS is the best tool for compensating for matrix effects, it is not a "magic bullet".[5][11] The fundamental assumption is that the analyte and the SIL-IS behave identically during sample preparation and ionization.[11]

Potential Issues:

-

Chromatographic Separation: As mentioned, the deuterium isotope effect can sometimes cause the SIL-IS to elute slightly earlier or later than the unlabeled analyte. If this separation is significant enough to place the two peaks in regions of different matrix interference, the correction will be inaccurate.

-

Extreme Ion Suppression: If the ion suppression is very severe, the signal for both the analyte and the IS may be suppressed to a point where the signal-to-noise ratio is too low for reliable quantification. In such cases, minimizing the matrix effect is crucial, not just compensating for it.[5]

-

Inter-individual Variability: The composition of the matrix can differ between individual patient samples. While a SIL-IS can correct for variability in recovery, it may not perfectly compensate for differing matrix effects between samples.[8]

Q4: What is the most robust sample preparation strategy to minimize matrix effects for Hydroxy Cerivastatin-d3 in plasma?

A: For the highest level of robustness and minimal matrix effects, a comprehensive sample preparation strategy is recommended.

Recommended High-Throughput and Robust Workflow:

-

Protein Precipitation with a Phospholipid Removal Plate: This combines the speed of PPT with effective removal of the most problematic interferences.[13][14]

-

UPLC/UHPLC Separation: The high resolution of UPLC/UHPLC will further separate the analyte from any remaining matrix components.[21][22]

-

Use of a Stable Isotope-Labeled Internal Standard: Hydroxy Cerivastatin-d3 is the ideal choice to compensate for any residual matrix effects and variability in extraction recovery.[8]

This combined approach addresses matrix effects at multiple levels, leading to a highly robust and reliable method for the quantitation of Hydroxy Cerivastatin-d3 in complex biological matrices.

References

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations | Waters. (n.d.). Waters. Retrieved February 20, 2026, from [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters. Retrieved February 20, 2026, from [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters. Retrieved February 20, 2026, from [Link]

-

van de Steene, J. C., & Lambert, W. E. (2008). Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. Journal of the American Society for Mass Spectrometry, 19(5), 713–722. [Link]

-

van de Steene, J. C., & Lambert, W. E. (2008). Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. Journal of the American Society for Mass Spectrometry, 19(5), 713–722. [Link]